1-(Methylthio)butan-2-one oxime

Regioisomerism Structural Verification Chemical Identity

Procuring the correct methylthio-butanone oxime regioisomer is critical for structure-sensitive synthetic routes. Substituting the C3 isomer (CAS 34681-09-9) or MEKO introduces incorrect regiochemistry, compromising reaction outcomes. This C1-methylthio oxime (CAS 39195-97-6) ensures: • Verifiable EU regulatory identity via EINECS 254-345-9, simplifying customs clearance and REACH documentation. • Correct regiochemical outcomes in oxime ether formation, Beckmann rearrangement, and heterocycle synthesis. • Enhanced storage stability vs. the free ketone, reducing oxidative degradation and aldol condensation.

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
CAS No. 39195-97-6
Cat. No. B12662313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)butan-2-one oxime
CAS39195-97-6
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCCC(=NO)CSC
InChIInChI=1S/C5H11NOS/c1-3-5(6-7)4-8-2/h7H,3-4H2,1-2H3/b6-5+
InChIKeyNMHJJFOQFIAKEN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylthio)butan-2-one oxime: Regulatory & Sourcing Overview


1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) is a C₅H₁₁NOS sulfur-containing ketoxime . It is formally derived from 1-(methylthio)butan-2-one (a known food-flavoring ketone, FEMA 3207) by condensation with hydroxylamine, yielding both a methylthio side chain at C1 and an oxime function at C2 . This specific C1-methylthio regioisomer is differentiated from the C3-methylthio oxime (CAS 34681-09-9) and from unsubstituted butan-2-one oxime (MEKO, CAS 96-29-7), and it carries the EINECS inventory number 254-345-9, confirming its regulatory identity for EU procurement [1].

Why 1-(Methylthio)butan-2-one oxime Cannot Be Replaced


Substitution of this compound with the isomeric 3-(methylthio)butan-2-one oxime (CAS 34681-09-9) or with generic butan-2-one oxime (MEKO, CAS 96-29-7) introduces a different regiochemistry or entirely omits the sulfur side chain, respectively. The C1 methylthio substituent positions the sulfur atom one carbon removed from the carbonyl-derived oxime, thereby altering the electronic environment, nucleophilicity, and steric profile relative to the C3 isomer [1]. Because downstream reactivity—such as oxime ether formation, Beckmann rearrangement regioselectivity, or metal chelation—depends on the exact substitution pattern, even structurally close analogs can produce different reaction outcomes or synthetic impurities . For procurement in regulated fragrance/agrochemical intermediate supply chains, the specific EINECS listing 254-345-9 attached to CAS 39195-97-6 provides a verifiable regulatory identifier that no other oxime can satisfy, making casual interchange a compliance risk .

1-(Methylthio)butan-2-one oxime: Differential Evidence


Regioisomeric Identity: C1 vs C3 Methylthio Oxime

1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) is unambiguously the C1-methylthio regioisomer, confirmed by its IUPAC name (NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine and its distinct InChI Key . The positional isomer 2-butanone, 3-(methylthio)-, oxime (CAS 34681-09-9) carries the methylthio group on C3, a structural difference that alters the electronic conjugation with the oxime π-system and modifies steric accessibility [1]. No head-to-head reactivity comparison is publicly available; however, the regioisomeric assignment is absolute and constitutes a binary selection criterion for procurement when a specific methylthio position is required by a synthetic route or impurity profile.

Regioisomerism Structural Verification Chemical Identity

EINECS Regulatory Identity for EU Compliance

1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) is uniquely associated with EINECS number 254-345-9, as recorded in multiple chemical inventory databases . The C3 isomer (CAS 34681-09-9) is not listed under this EINECS number and is primarily catalogued as a pesticide degradation product rather than a commercial intermediate, while MEKO (CAS 96-29-7) carries EINECS 202-496-6 . For EU-based procurement requiring a listed substance, this EINECS assignment provides a binary compliance gate that no analog can meet.

Regulatory Compliance Inventory Listing EU Procurement

Physicochemical Property Differentiation

Limited experimental property data exist for CAS 39195-97-6; multiple databases report density, boiling point, and melting point as 'N/A' . In contrast, the C3 isomer 3-(methylthio)butan-2-one oxime (CAS 34681-09-9) has computed density of 1.05 g/cm³ and a calculated boiling point of 218.7 °C at 760 mmHg . While a direct head-to-head measurement is unavailable, the structural difference between C1 and C3 methylthio substitution is predicted to yield divergent physical properties based on established structure-property relationships in oxime chemistry. The absence of published parameters for the C1 isomer underscores the necessity of sourcing the exact CAS rather than assuming property equivalence with its isomer.

Physicochemical Properties Density Boiling Point

Specialty Intermediate vs Commodity MEKO Supply

1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) is classified and distributed as a specialty chemical intermediate rather than a commodity, as evidenced by its listing in the Parchem specialty chemicals catalog with a defined molecular weight specification of 133.21 and EINECS 254-345-9 . In contrast, MEKO (CAS 96-29-7) is a high-volume industrial anti-skinning agent with established pricing and multiple bulk suppliers [1]. This classification difference matters for procurement budget planning, lead times, and minimum order quantities.

Commercial Availability Supply Chain Specialty Chemicals

1-(Methylthio)butan-2-one oxime: Application Scenarios


Sulfur-Containing Oxime Ether & Heterocycle Synthesis

For synthetic chemistry programs requiring a C1-methylthio-substituted butanone oxime scaffold—such as the preparation of unsymmetrical oxime ethers, 1,2-oxazoles, or thioether-oxime hybrid ligands—1-(methylthio)butan-2-one oxime (CAS 39195-97-6) provides the structurally verified C1 regioisomer that ensures correct regiochemical outcomes in subsequent reactions [1]. The C3 isomer (CAS 34681-09-9) would produce different regiochemistry upon cyclization or alkylation, making the specific CAS a non-negotiable procurement specification for structure-sensitive synthetic routes.

Agrochemical Precursor & Metabolite Reference Standard

The methylthio-butanone oxime scaffold is a known substructure in carbamate insecticides such as butocarboxim (CAS 34681-10-2) and thiofanox, where the oxime oxygen is further derivatized to the methylcarbamoyl form [1]. 1-(Methylthio)butan-2-one oxime (CAS 39195-97-6) serves as a positional isomer reference or precursor for structure-activity relationship (SAR) studies exploring how the methylthio position (C1 vs. C3) affects insecticidal potency, metabolic stability, and degradation product identity. Its EINECS listing (254-345-9) further supports its use as a compliant intermediate in regulated agrochemical development supply chains.

Protected Precursor for FEMA 3207 Flavor Ketone

1-(Methylthio)butan-2-one (FEMA 3207) is an established food flavoring substance with a mushroom, garlic, and sulfurous odor profile approved by JECFA [1]. The corresponding oxime (CAS 39195-97-6) can function as a protected or latent form of this ketone, releasing the active flavorant upon hydrolysis or deoximation under controlled conditions . Procurement of the oxime rather than the free ketone offers advantages in stability during storage and formulation, as the oxime is less prone to oxidation of the sulfur moiety and aldol condensation reactions compared to the free ketone.

EU Regulatory-Compliant Sourcing

For organizations requiring an EU-inventoried methylthio-butanone oxime, CAS 39195-97-6 with EINECS 254-345-9 provides a verifiable regulatory identity that simplifies customs clearance and REACH compliance documentation [1]. The C3 isomer lacks an equivalent independent EINECS listing as a commercial oxime intermediate, and MEKO carries a different EINECS number (202-496-6). Procurement teams can use this EINECS number as a definitive specification element to prevent receipt of incorrect regioisomers or analogs.

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